molecular formula C20H16FN5OS B2602979 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide CAS No. 852374-56-2

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2602979
CAS No.: 852374-56-2
M. Wt: 393.44
InChI Key: ARRIOBXLPIBKPQ-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance. The core is substituted at position 3 with a 3-fluorophenyl group, enhancing electronic and steric properties. At position 6, a thioacetamide linker bridges the core to an m-tolyl (3-methylphenyl) group. The fluorine atom and methyl group influence lipophilicity, metabolic stability, and target interactions, making this compound a candidate for anticancer or enzyme-modulating applications. Its synthesis likely involves coupling a thioacetic acid derivative with an aniline, followed by purification to high purity .

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c1-13-4-2-7-16(10-13)22-18(27)12-28-19-9-8-17-23-24-20(26(17)25-19)14-5-3-6-15(21)11-14/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRIOBXLPIBKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the triazolopyridazine intermediate with a suitable thioamide reagent under mild conditions.

    Final Coupling: The final step involves coupling the intermediate with m-tolyl acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The synthesis of this compound typically involves multi-step protocols, including cyclization, thioether formation, and amide coupling. A representative route includes:

  • Triazole Ring Formation : Cyclization of hydrazine derivatives with nitrile-containing precursors under microwave irradiation (catalyst-free conditions) yields the triazolo-pyridazine scaffold .

  • Thioether Introduction : Nucleophilic substitution between 6-mercapto-triazolo-pyridazine intermediates and α-haloacetamides introduces the thioether linkage .

  • Acetamide Functionalization : Coupling of m-toluidine with activated esters (e.g., chloroacetyl chloride) completes the acetamide group .

2.1. Reactivity of the Triazolo-Pyridazine Core

The fused triazole-pyridazine system participates in electrophilic substitutions and cycloadditions:

  • Electrophilic Aromatic Substitution : The electron-deficient pyridazine ring undergoes nitration or halogenation at the 3-position, while the triazole moiety remains inert under mild conditions .

  • Boulton–Katritzky Rearrangement : Under basic conditions, the triazole ring may reorganize, altering substituent positions .

2.2. Thioether Linkage Reactions

The sulfur atom in the thioether group is susceptible to:

  • Oxidation : Treatment with H₂O₂ or mCPBA converts the thioether to a sulfoxide or sulfone, modulating electronic properties .

  • Alkylation : Reaction with alkyl halides forms sulfonium salts, enhancing solubility for biological assays .

2.3. Acetamide Group Transformations

The acetamide moiety undergoes:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding carboxylic acid and m-toluidine .

  • Nucleophilic Substitution : Replacement of the acetamide’s methyl group with aryl/alkyl amines via Buchwald–Hartwig coupling .

Mechanistic and Kinetic Data

Reaction pathways and yields for select transformations:

Reaction Type Conditions Product Yield Mechanistic Notes
Thioether OxidationH₂O₂ (30%), RT, 6 hrSulfoxide derivative78% Radical-mediated S–O bond formation
Acetamide Hydrolysis6M HCl, reflux, 12 hr2-((3-(3-fluorophenyl)triazolo-pyridazin-6-yl)thio)acetic acid65% Acid-catalyzed nucleophilic acyl substitution
Electrophilic NitrationHNO₃/H₂SO₄, 0°C, 2 hr3-nitro-triazolo-pyridazine derivative52%Nitronium ion attack at pyridazine C3

Functionalization for Bioactivity Optimization

Strategic modifications enhance pharmacological properties:

  • Fluorophenyl Group : The 3-fluorophenyl substituent stabilizes π-stacking interactions with enzyme active sites, as seen in kinase inhibitors .

  • Thioether to Sulfone : Oxidation increases polarity, improving water solubility and metabolic stability .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

Analog Structure Key Reactivity Difference
3-(4-chlorophenyl)-triazolo-pyridazineFaster electrophilic substitution due to Cl’s inductive effect
N-(2-oxolanylmethyl)acetamide derivatives Enhanced hydrolytic stability from oxolane ring
1,2,4-triazole-3-thiones Thione group enables metal chelation (e.g., Zn²⁺)

Scientific Research Applications

Chemical Structure and Synthesis

This compound belongs to the class of triazolopyridazine derivatives . The synthesis typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Oxidation : Utilizing agents such as potassium permanganate.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution : Targeting the fluorophenyl group with reagents like sodium methoxide.

The molecular formula is C15H13FN4O2SC_{15}H_{13}FN_{4}O_{2}S, with a molecular weight of 332.4 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It acts as a candidate for developing new antimicrobial agents due to its mechanism of inhibiting bacterial growth through disruption of cellular processes. Notably, studies have shown:

  • Inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Effective antifungal activity against several fungal strains.

Anticancer Potential

The compound has shown promise as an anticancer agent , particularly through its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro assays have demonstrated:

  • Inhibition of cancer cell line proliferation with IC50 values ranging from 5 to 15 μM.
  • Induction of apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Activity Study :
    • Demonstrated significant inhibition against various bacterial strains with MICs in the low micromolar range .
  • Anticancer Activity Study :
    • In vitro assays showed inhibition of cancer cell lines with IC50 values between 5 and 15 μM. The mechanism was attributed to apoptosis induction .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances binding affinity and specificity, while the thioacetamide linkage may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and pharmacological implications compared to related compounds:

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound : 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide [1,2,4]Triazolo[4,3-b]pyridazine - 3-Fluorophenyl (position 3)
- Thioacetamide-m-tolyl (position 6)
Potential anticancer activity (inferred from structural analogues); fluorophenyl enhances metabolic stability.
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]Triazolo[4,3-b]pyridazine - 3-Methyl (core)
- N-Methylphenylacetamide
Blocks Lin28/let-7 interaction, induces differentiation in cancer stem cells (CSCs), reduces PD-L1 expression.
Compound 24 () : 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide [1,2,4]Triazino[5,6-b]indole - 5-Methylindole core
- Phenoxyphenyl (terminal group)
Anticancer activity (specific targets not reported); phenoxy group may enhance membrane penetration.
Compound 25 () : 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide [1,2,4]Triazino[5,6-b]indole - 8-Bromo, 5-methylindole core
- Phenoxyphenyl
Increased steric bulk from bromine may alter target selectivity compared to Compound 23.
Compound E-4b () : (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid [1,2,4]Triazolo[4,3-b]pyridazine - Pyrazole-linked propenoic acid
- Benzoylamino
Carboxylic acid group may improve solubility but reduce cell permeability compared to thioacetamides.
Compound in : 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide [1,2,4]Triazolo[4,3-b]pyridazine - 3-Fluorophenyl (core)
- Trifluoromethylphenyl (terminal group)
Trifluoromethyl enhances electron-withdrawing effects, potentially improving receptor affinity vs. m-tolyl.

Key Comparative Insights

Core Heterocycle Variations: The triazolopyridazine core (target compound, C1632, E-4b) offers planar rigidity, favoring interactions with aromatic pockets in enzymes like Lin26. In contrast, triazinoindole cores (Compounds 24–27) introduce bulkier fused indole systems, which may limit binding to certain targets .

Substituent Effects: Fluorophenyl vs. m-Tolyl vs. Trifluoromethylphenyl (): The m-tolyl group provides moderate lipophilicity, while the trifluoromethyl group in the analogue offers stronger electron-withdrawing effects, possibly improving binding to hydrophobic pockets .

Biological Activity Trends :

  • Thioacetamide-linked compounds (target compound, C1632) show promise in modulating protein-RNA interactions (e.g., Lin28 inhibition) and anticancer activity. Brominated analogues (Compound 25) may exhibit altered selectivity due to steric effects .
  • Carboxylic acid derivatives (E-4b) prioritize solubility but may suffer from reduced cellular uptake compared to thioacetamides .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods for C1632 and ’s analogues, involving coupling of thioacetic acid intermediates with substituted anilines. Fluorophenyl incorporation may require specialized halogenation steps .

Biological Activity

The compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide is a novel derivative of triazolopyridazine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, along with detailed research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolopyridazine core and various functional groups that enhance its biological activity. The presence of the fluorophenyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that similar triazolopyridazine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated inhibitory activity against c-Met kinase, a crucial target in cancer therapy. The most promising derivative showed IC50 values of 1.06 μM against A549 lung cancer cells and 1.23 μM against MCF-7 breast cancer cells, indicating potent cytotoxic effects .

Table 1: Cytotoxicity of Triazolopyridazine Derivatives

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives within this class exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of specific enzymes or disruption of cell membrane integrity .

Table 2: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMIC (μg/mL)
Compound ABacterial5
Compound BFungal10

The biological activity of 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide is attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition: Similar compounds have shown to inhibit c-Met kinase by binding to its active site, blocking pathways that promote tumor growth .
  • Cell Cycle Arrest: Evidence suggests that certain derivatives can induce cell cycle arrest in the G0/G1 phase, leading to increased apoptosis in cancer cells .

Case Studies

A study on related triazolopyridazine derivatives highlighted their potential as c-Met inhibitors. The evaluation involved various cancer cell lines including A549 and MCF-7, demonstrating that these compounds could significantly reduce cell viability at low concentrations .

Another investigation focused on the synthesis and evaluation of fluorinated triazolo derivatives for their antiproliferative effects against multiple cancer types, reinforcing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Construction of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with carbonyl intermediates (e.g., using diethyl oxalate in THF for heterocyclization) .
  • Step 2 : Thioether linkage formation via nucleophilic substitution between a pyridazine-thiol intermediate and chloroacetamide derivatives.
  • Step 3 : Functionalization of the aryl groups (e.g., fluorophenyl and m-tolyl) using Suzuki-Miyaura coupling or Ullmann reactions, often catalyzed by palladium or copper .
    • Key Considerations : Optimize reaction conditions (solvent, temperature) to avoid side products. For example, refluxing in dioxane with trifluoroethyl acetate improves acylation efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions, with attention to fluorine coupling effects (e.g., splitting patterns for 3-fluorophenyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .
  • HPLC : Assess purity (>95% threshold for pharmacological studies), using C18 columns and acetonitrile/water gradients .
    • Challenges : Fluorine atoms may complicate 19^19F NMR interpretation; use decoupling techniques or X-ray crystallography for ambiguity resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Step 1 : Evaluate bioavailability via pharmacokinetic studies (e.g., plasma stability, metabolic clearance using liver microsomes) .
  • Step 2 : Assess membrane permeability using Caco-2 cell models or PAMPA assays to identify efflux transporter interference .
  • Step 3 : Modify the acetamide or thioether linker to enhance metabolic stability (e.g., methyl substitutions on m-tolyl to reduce CYP450 oxidation) .
    • Case Study : Analogous compounds with logP >3.5 showed improved brain penetration but required solubility enhancements via PEGylation .

Q. What strategies optimize aqueous solubility without compromising target binding affinity?

  • Methodological Answer :

  • Strategy 1 : Introduce ionizable groups (e.g., carboxylic acids) at the pyridazine N-1 position, balancing solubility and lipophilicity .
  • Strategy 2 : Formulate as hydrochloride salts or co-crystals with succinic acid to improve dissolution rates .
  • Strategy 3 : Replace the m-tolyl group with polar heterocycles (e.g., pyridyl) while maintaining π-π stacking interactions .
    • Validation : Use shake-flask solubility assays and molecular dynamics simulations to predict hydration effects .

Q. How can computational modeling predict off-target interactions of this compound?

  • Methodological Answer :

  • Approach 1 : Perform molecular docking against homology models of related kinases or GPCRs to identify potential off-targets .
  • Approach 2 : Use MD simulations to assess conformational flexibility of the triazolo-pyridazine core in aqueous and lipid bilayer environments .
  • Toolkit : Schrödinger Suite or AutoDock Vina for docking; GROMACS for MD simulations .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust formation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .

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